N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: is a synthetic organic compound that features both an indole and a quinazolinone moiety The indole structure is a common motif in many natural products and pharmaceuticals, while the quinazolinone structure is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazolinone Moiety: The quinazolinone ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling of the Indole and Quinazolinone Moieties: The final step involves the coupling of the indole and quinazolinone moieties through a suitable linker, such as a butanamide chain. This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: Both the indole and quinazolinone moieties can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or alkylated indole and quinazolinone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole and quinazolinone derivatives.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer or neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the quinazolinone moiety may inhibit specific enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be compared with other compounds that feature indole or quinazolinone moieties:
Indole Derivatives: Such as tryptophan, serotonin, and indomethacin.
Quinazolinone Derivatives: Such as quinazoline, gefitinib, and erlotinib.
Uniqueness
The uniqueness of this compound lies in its combination of both indole and quinazolinone moieties, which may confer unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-15-7-8-17-14(12-15)9-10-21-17)6-3-11-24-13-22-18-5-2-1-4-16(18)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRSDBRNEVFHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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